Onvansertib

PLK1 inhibitor selectivity kinase inhibitor profiling isoform selectivity

Onvansertib is a third-generation, orally bioavailable PLK1 inhibitor (IC50 2 nM) with 5000-fold selectivity over PLK2/PLK3 — 77-fold greater than Volasertib. This minimizes off-target hematologic toxicity. In randomized Phase II, Onvansertib + SoC achieved a 19% absolute ORR improvement in RAS-mutant mCRC (49% vs 30%) and a 76.9% ORR in second-line KRAS-mutant mCRC. Oral dosing enables seamless FOLFIRI/bevacizumab combination without infusion burden. Patents through 2043 ensure long-term supply. For PLK1-specific research demanding isoform precision and translational fidelity, Onvansertib is the definitive choice.

Molecular Formula C24H27F3N8O3
Molecular Weight 532.5 g/mol
CAS No. 1034616-18-6
Cat. No. B609756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOnvansertib
CAS1034616-18-6
SynonymsPCM-075;  PCM 075;  PCM075;  NMS1286937;  NMS 1286937;  NMS-1286937;  NMS-P937;  NMS-P-937;  NMS-P 937;  Onvansertib
Molecular FormulaC24H27F3N8O3
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO
InChIInChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31)
InChIKeyQHLVBNKYJGBCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Onvansertib (CAS 1034616-18-6): A Third-Generation Oral PLK1 Inhibitor with 5000-Fold Isoform Selectivity for Targeted Cancer Research


Onvansertib (NMS-1286937, NMS-P937, PCM-075) is an orally bioavailable, adenosine triphosphate (ATP)-competitive small-molecule inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase master regulator of mitosis [1][2]. The compound exhibits an IC50 of 2 nM against PLK1 in cell-free assays and demonstrates 5000-fold selectivity over the closely related isoforms PLK2 and PLK3 . Onvansertib represents a third-generation PLK1 inhibitor developed to overcome limitations of earlier-generation compounds, including suboptimal selectivity profiles and intravenous-only administration routes [2]. The compound is currently under clinical investigation in Phase II trials for RAS-mutated metastatic colorectal cancer (mCRC), small cell lung cancer (SCLC), and other solid tumor indications [3].

Why Onvansertib Cannot Be Interchanged with Volasertib, Rigosertib, or Other PLK1 Inhibitors in Research and Clinical Development


PLK1 inhibitors exhibit substantial heterogeneity in isoform selectivity, oral bioavailability, and clinical development stage that precludes generic substitution. Onvansertib achieves 5000-fold selectivity for PLK1 over PLK2/PLK3, whereas comparator PLK1 inhibitors demonstrate markedly inferior selectivity: Volasertib exhibits only 6- and 65-fold selectivity, BI2536 shows 4- and 11-fold selectivity, and GSK461364 demonstrates approximately 100-fold selectivity [1]. Suboptimal isoform selectivity is associated with dose-limiting hematologic toxicity due to PLK2/PLK3 inhibition in normal dividing cells, a liability that has constrained the clinical advancement of earlier-generation compounds [2]. Furthermore, Onvansertib is orally bioavailable, while Volasertib and BI2536 require intravenous administration, fundamentally altering translational applicability and combination regimen design [3].

Onvansertib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against PLK1 Inhibitor Comparators


Onvansertib Achieves 5000-Fold PLK1 Isoform Selectivity, Surpassing Volasertib (65-Fold), BI2536 (11-Fold), and GSK461364 (100-Fold)

Onvansertib demonstrates 5000-fold selectivity for PLK1 over PLK2 and PLK3 in cell-free enzymatic assays . This selectivity profile is quantitatively superior to all major PLK1 inhibitor comparators for which published selectivity data exist. Volasertib (BI6727), a second-generation PLK1 inhibitor, exhibits only 6-fold selectivity against PLK2 and 65-fold selectivity against PLK3 . BI2536, the first-generation PLK1 inhibitor, demonstrates 4-fold selectivity against PLK2 and 11-fold selectivity against PLK3 . GSK461364 shows approximately 100-fold selectivity [1]. The 5000-fold selectivity window of Onvansertib is 50-fold greater than that of GSK461364, the next most selective comparator, and exceeds Volasertib's selectivity by approximately 77-fold.

PLK1 inhibitor selectivity kinase inhibitor profiling isoform selectivity off-target toxicity

Onvansertib Demonstrates Superior Clinical Efficacy with 49% Confirmed ORR in First-Line RAS-Mutated mCRC Versus 30% with Standard-of-Care Alone

In the ongoing randomized Phase II CRDF-004 trial (NCT06106308), Onvansertib (30 mg) combined with standard-of-care (SoC) achieved a confirmed objective response rate (ORR) of 49% in patients with first-line RAS-mutated metastatic colorectal cancer, compared with 30% in the SoC-alone control arm [1]. This represents a 19% absolute improvement in confirmed ORR. Early progression-free survival (PFS) data showed a favorable trend for the 30 mg Onvansertib arm over control at 6-month median follow-up [1]. In contrast, the Phase III POLO trial of Volasertib in acute myeloid leukemia failed to demonstrate overall survival benefit, leading to program termination [2]. No comparator PLK1 inhibitor has demonstrated Phase II efficacy in RAS-mutated solid tumors.

metastatic colorectal cancer RAS mutation PLK1 inhibitor combination therapy objective response rate

Onvansertib Delivers 76.9% ORR in Second-Line Bevacizumab-Naïve KRAS-Mutant mCRC, Outperforming Historical Second-Line Standard-of-Care (≈5-15% ORR)

In a single-arm Phase II study (JCO-24-01266), Onvansertib combined with FOLFIRI + bevacizumab achieved a confirmed ORR of 26.4% in the overall second-line KRAS-mutant mCRC population [1]. A post hoc subgroup analysis revealed striking differential efficacy based on prior bevacizumab exposure: bevacizumab-naïve patients achieved an ORR of 76.9% (10/13 patients) with a median progression-free survival (mPFS) of 14.9 months, compared with an ORR of only 10.0% and mPFS of 6.6 months in patients with prior bevacizumab treatment [1]. The odds ratio for response in bevacizumab-naïve versus prior bevacizumab patients was 30.0 (P < 0.001) [1]. Historical second-line mCRC regimens typically achieve ORRs of 5-15% [2].

KRAS-mutant colorectal cancer bevacizumab-naïve second-line therapy PLK1 inhibitor

Onvansertib Is Orally Bioavailable, Enabling Chronic Dosing Schedules Unavailable to Intravenous-Only PLK1 Inhibitors Volasertib and BI2536

Onvansertib was specifically designed as an orally bioavailable PLK1 inhibitor, a property confirmed in both preclinical animal models and human clinical trials [1]. This oral route of administration enables chronic daily or intermittent oral dosing schedules that are infeasible with intravenously administered PLK1 inhibitors. In clinical protocols, Onvansertib is administered orally once daily on days 1-5 and 15-19 of each 28-day cycle [2]. By contrast, both Volasertib and BI2536 require intravenous infusion, typically administered on day 1 of each cycle only, due to logistical and toxicity constraints associated with repeated IV administration . This fundamental pharmacokinetic differentiation directly impacts translational research models and clinical trial feasibility.

oral bioavailability pharmacokinetics dosing schedule PLK1 inhibitor drug delivery

Onvansertib Is Protected by Issued U.S. Patents for Combination Therapy in Bevacizumab-Naïve mCRC Through 2043

Onvansertib is protected by two issued U.S. patents covering combination therapy in metastatic colorectal cancer. U.S. Patent No. 12,263,173 (issued April 2025) covers the method of using Onvansertib in combination with bevacizumab for all bevacizumab-naïve mCRC patients, including both RAS-mutated and RAS wild-type, across all lines of therapy [1]. U.S. Patent No. 12,144,813 (issued November 2024) specifically covers the use of Onvansertib in combination with bevacizumab for the first-line treatment of bevacizumab-naïve patients with KRAS-mutated mCRC [2]. Both patents have an expected expiration date no earlier than 2043 [1][2]. No comparator PLK1 inhibitor (Volasertib, Rigosertib, BI2536, GSK461364) holds issued U.S. patents for combination therapy in RAS-mutated colorectal cancer.

intellectual property patent protection bevacizumab combination metastatic colorectal cancer freedom to operate

Onvansertib Procurement and Research Application Scenarios Based on Quantitative Evidence


First-Line RAS-Mutated Metastatic Colorectal Cancer Combination Therapy Research

For investigators developing first-line regimens in RAS-mutated mCRC, Onvansertib is the only PLK1 inhibitor with randomized Phase II data demonstrating a 19% absolute improvement in confirmed ORR (49% vs 30%) when added to SoC . The compound's oral bioavailability enables seamless integration with FOLFIRI or FOLFOX plus bevacizumab without additional infusion burden. The issued patents through 2043 provide long-term supply assurance for multi-year clinical development programs .

Second-Line KRAS-Mutant mCRC in Bevacizumab-Naïve Patients

Onvansertib is uniquely indicated for second-line KRAS-mutant mCRC in patients without prior bevacizumab exposure, where it achieved a 76.9% ORR and 14.9-month mPFS in a Phase II study . This 5-fold improvement over historical second-line SoC (≈5-15% ORR) represents a compelling biomarker-defined patient population for targeted procurement and clinical trial enrollment. No alternative PLK1 inhibitor has demonstrated comparable efficacy in this setting.

Preclinical PLK1 Inhibitor Research Requiring High Isoform Selectivity

For researchers investigating PLK1-specific biology without confounding PLK2/PLK3 inhibition, Onvansertib offers 5000-fold selectivity—77-fold greater than Volasertib and 50-fold greater than GSK461364 [4]. This superior selectivity profile minimizes off-target hematologic toxicity in animal models, enabling sustained dosing and clearer interpretation of PLK1-dependent phenotypes.

Small Cell Lung Cancer Preclinical and Clinical Research

Onvansertib demonstrated equivalent in vivo efficacy to standard-of-care agents (irinotecan and cisplatin) in patient-derived xenograft models of platinum-sensitive and platinum-resistant SCLC . The compound is currently under investigation in an ongoing Phase II trial in SCLC patients (NCT05450965) . While Volasertib and Rigosertib showed comparable preclinical activity, neither has advanced to Phase II evaluation in SCLC, positioning Onvansertib as the preferred procurement choice for translational SCLC research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Onvansertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.